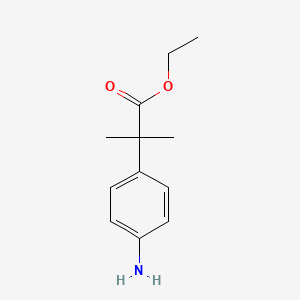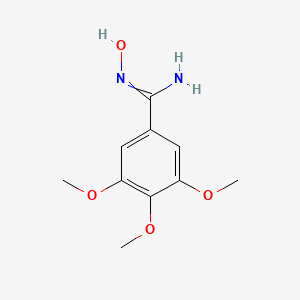
2-Chloro-4-(hydroxymethyl)benzonitrile
Vue d'ensemble
Description
2-Chloro-4-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H6ClNO and a molecular weight of 167.59 . It is a white to light yellow crystalline solid with a distinctive odor .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a hydroxymethyl group, and a nitrile group . Detailed structural analysis such as bond lengths and angles would require more specific resources or computational chemistry tools.Chemical Reactions Analysis
This compound is often used as an intermediate in organic synthesis . It has wide applications in the synthesis of some drugs, dyes, fragrances, and pesticides . The specific chemical reactions involving this compound would depend on the synthesis pathway of the target molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the searched resources. It is known to be a white to light yellow crystalline solid .Applications De Recherche Scientifique
Electrochemical Applications
Chlorinated hydroxybenzonitriles, such as chloroxynil and its derivatives, have been recognized as efficient proton donors in electrochemical studies in non-aqueous solutions. Their reduction appears at more negative potentials than common acids, making them suitable for the protonation of species whose reduction occurs more negatively than that of strong proton donors. This property has been tested and confirmed through electrochemical analysis and theoretical calculations, highlighting their potential for advanced electrochemical applications (Sokolová, Gál, & Valášek, 2012).
Synthetic Chemistry and Material Science
In the realm of synthetic chemistry, chlorinated hydroxybenzonitriles serve as key intermediates for various synthetic pathways. For example, they have been used in the synthesis of antimicrobial agents by undergoing conversions into oximes, which then react to form compounds with potential antibacterial and antifungal activities. This illustrates their utility in developing new therapeutics (Kumar, Basavaraja, Mathada, & Mylarappa, 2022).
Another significant application is in the development of novel soluble aromatic polyesters with pendant cyano groups. These materials exhibit good thermal stability and solubility in common solvents, indicating their potential for use in advanced materials and coatings (Yu, Cai, & Wang, 2009).
Pharmacological Applications
A study on iron(II)-cyclopentadienyl compounds, incorporating chlorinated hydroxybenzonitrile derivatives, demonstrated strong activity against colorectal and triple-negative breast cancer cells. This indicates their potential as leads in the development of new cancer therapies, showcasing the diverse pharmacological applications of these compounds (Pilon et al., 2020).
Safety and Hazards
Orientations Futures
2-Chloro-4-(hydroxymethyl)benzonitrile is widely used in the synthesis of various compounds, including drugs, dyes, fragrances, and pesticides . It also serves as a synthetic intermediate in the pharmaceutical industry for the production of anti-cancer drugs . The future directions of this compound will likely continue to involve its use as an intermediate in the synthesis of more complex organic compounds.
Mécanisme D'action
Target of Action
It is commonly used as an intermediate in organic synthesis , suggesting that its targets could be various, depending on the specific reactions it is involved in.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-(hydroxymethyl)benzonitrile. For instance, it should be stored in a dry, cool place, away from fire sources and oxidizing agents . It’s also important to maintain good ventilation when handling this compound due to its potential irritant effects .
Analyse Biochimique
Biochemical Properties
2-Chloro-4-(hydroxymethyl)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in the synthesis of more complex organic molecules. The interactions between this compound and these biomolecules are typically characterized by the formation of covalent bonds, hydrogen bonds, and van der Waals forces .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may lead to changes in the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic activity of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the levels of various proteins and metabolites within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade into other compounds, which can have different effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. At very high doses, this compound can exhibit toxic or adverse effects, including damage to tissues and organs .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These metabolic pathways can influence the levels of different metabolites within the cell, affecting overall metabolic flux. The compound’s involvement in these pathways highlights its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within cells can impact its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall function within the cell .
Propriétés
IUPAC Name |
2-chloro-4-(hydroxymethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,11H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOPPMBQNTVJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid](/img/structure/B3132505.png)



![3,7,7-trimethyl-4-(3-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B3132522.png)
![3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3132528.png)


